p-Xylylene Dithiocyanate p-Xylylene Dithiocyanate
Brand Name: Vulcanchem
CAS No.: 1014-99-9
VCID: VC21010874
InChI: InChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2
SMILES: C1=CC(=CC=C1CSC#N)CSC#N
Molecular Formula: C10H8N2S2
Molecular Weight: 220.3 g/mol

p-Xylylene Dithiocyanate

CAS No.: 1014-99-9

Cat. No.: VC21010874

Molecular Formula: C10H8N2S2

Molecular Weight: 220.3 g/mol

* For research use only. Not for human or veterinary use.

p-Xylylene Dithiocyanate - 1014-99-9

Specification

CAS No. 1014-99-9
Molecular Formula C10H8N2S2
Molecular Weight 220.3 g/mol
IUPAC Name [4-(thiocyanatomethyl)phenyl]methyl thiocyanate
Standard InChI InChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2
Standard InChI Key ZMFLUYPLYCZQDR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC#N)CSC#N
Canonical SMILES C1=CC(=CC=C1CSC#N)CSC#N

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of p-Xylylene Dithiocyanate consists of a para-substituted benzene ring with two methylene groups, each bearing a thiocyanate (-SCN) functional group . This arrangement creates a symmetrical molecule with reactive functional groups positioned at opposite ends of the benzene ring. The thiocyanate groups, consisting of sulfur, carbon, and nitrogen atoms in a linear arrangement, provide the molecule with its characteristic reactivity.

The structural formula can be represented as C1=CC(=CC=C1CSC#N)CSC#N in Canonical SMILES notation, highlighting the para-substitution pattern and the presence of the two thiocyanate groups .

Physical Properties

p-Xylylene Dithiocyanate exhibits distinct physical properties that influence its handling, storage, and applications. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC10H8N2S2
Molecular Weight220.31 g/mol
Physical StateSolid
Density1.3±0.1 g/cm³
Melting Point137 °C
Boiling Point396.9±22.0 °C at 760 mmHg
Flash Point193.8±22.3 °C

The relatively high melting and boiling points indicate strong intermolecular forces within the crystal structure, likely due to the presence of the polar thiocyanate groups. The high flash point suggests that the compound has low volatility and presents reduced fire hazards under normal handling conditions .

Chemical Identifiers

For research and regulatory purposes, p-Xylylene Dithiocyanate is associated with several standard chemical identifiers:

IdentifierValueSource
CAS Number62855-80-5
InChIInChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2
InChI KeyZMFLUYPLYCZQDR-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1CSC#N)CSC#N
DSSTOX Substance IDDTXSID40403516

These identifiers facilitate database searches, ensure accurate substance identification, and support regulatory compliance efforts related to this compound .

Synthesis Methods

Laboratory Synthesis

Based on established synthetic approaches for similar thiocyanate compounds, p-Xylylene Dithiocyanate can be synthesized through nucleophilic substitution reactions. The most common synthetic route involves the reaction of p-xylylene dibromide with potassium thiocyanate:

p-Xylylene dibromide + 2 KSCN → p-Xylylene Dithiocyanate + 2 KBr

This reaction typically occurs in polar aprotic solvents such as acetone, which facilitates the nucleophilic substitution process. The reaction generally proceeds at room temperature, though moderate heating may be employed to increase reaction rates and improve yields .

Reaction Mechanism

The synthesis follows an SN2 (bimolecular nucleophilic substitution) mechanism:

  • The thiocyanate ion (SCN⁻) acts as a nucleophile

  • It attacks the benzylic carbon bearing the bromine atom

  • The carbon-bromine bond breaks as the bromide leaves

  • This process occurs simultaneously at both benzylic positions

The para arrangement of the leaving groups on the xylylene backbone minimizes steric hindrance, allowing for efficient substitution reactions.

Purification Techniques

After synthesis, purification of p-Xylylene Dithiocyanate typically involves:

  • Filtration to remove insoluble inorganic salts (KBr)

  • Solvent evaporation to concentrate the product

  • Recrystallization from appropriate solvent systems to achieve high purity

  • Analytical confirmation of structure and purity through spectroscopic techniques

These purification steps are essential to obtain p-Xylylene Dithiocyanate with the 98% purity level commonly required for research and commercial applications .

Chemical Reactions

Reactivity Patterns

The chemical reactivity of p-Xylylene Dithiocyanate is primarily governed by the thiocyanate functional groups. These groups can participate in various chemical transformations, making the compound versatile in organic synthesis . The thiocyanate group's ambident nature (having multiple reactive sites) allows it to react through either the sulfur or nitrogen atom, depending on reaction conditions and reagents.

Substitution Reactions

The thiocyanate groups in p-Xylylene Dithiocyanate can undergo substitution reactions with various nucleophiles:

  • Reactions with amines can form thiourea derivatives

  • Alcohols may react to form thiocarbamate-like structures

  • Thiols can lead to disulfide formation

  • Hydrolysis under basic conditions can generate thiol groups

These substitution reactions typically proceed under mild conditions and expand the utility of p-Xylylene Dithiocyanate as a synthetic intermediate.

Oxidation and Reduction

The sulfur atoms in the thiocyanate groups can undergo redox reactions:

  • Oxidation with agents such as hydrogen peroxide or potassium permanganate can convert the thiocyanate groups to sulfoxides or sulfones

  • Reduction with lithium aluminum hydride or sodium borohydride can transform the thiocyanate to thiols

These transformations provide access to a range of sulfur-containing functional groups from a single precursor.

Coordination Chemistry

The thiocyanate groups in p-Xylylene Dithiocyanate can act as ligands in coordination chemistry:

  • The sulfur and nitrogen atoms can coordinate with transition metals

  • The bifunctional nature of the molecule enables it to form bridging complexes

  • These coordination compounds may exhibit interesting electronic and catalytic properties

This coordination capability extends the potential applications of p-Xylylene Dithiocyanate beyond organic synthesis to inorganic and materials chemistry.

Applications in Research and Industry

Organic Synthesis

p-Xylylene Dithiocyanate serves as a valuable building block in organic synthesis due to its bifunctional nature and the versatility of the thiocyanate groups . Potential applications include:

  • Synthesis of sulfur-containing heterocycles

  • Preparation of symmetric and asymmetric sulfur compounds

  • Creation of linkers for bioconjugation chemistry

  • Development of specialized reagents for specific transformations

The symmetrical structure of p-Xylylene Dithiocyanate makes it particularly useful for creating compounds with specific geometric arrangements.

Polymer Chemistry

The bifunctional nature of p-Xylylene Dithiocyanate makes it potentially valuable in polymer chemistry:

  • As a cross-linking agent for polymer networks

  • As a monomer for step-growth polymerization

  • As a chain extender in polyurethane chemistry

  • For post-polymerization modification of functional polymers

These applications leverage the reactivity of the thiocyanate groups with various nucleophiles present in polymer systems.

Material Science

In material science, p-Xylylene Dithiocyanate has potential applications in:

  • Development of coatings with enhanced chemical resistance

  • Creation of adhesives with specialized bonding properties

  • Formulation of sealants for challenging environments

  • Synthesis of materials with unique optical or electronic properties

The ability to form covalent bonds through the thiocyanate groups makes p-Xylylene Dithiocyanate valuable for creating materials with specific chemical and physical properties.

Analytical Methods for Identification and Characterization

Spectroscopic Methods

The identification and characterization of p-Xylylene Dithiocyanate typically involve several spectroscopic techniques:

  • Infrared Spectroscopy (IR): The thiocyanate groups show characteristic absorption bands at approximately 2140-2160 cm⁻¹ (strong band for -SCN stretching)

  • Nuclear Magnetic Resonance (NMR): ¹H NMR shows signals for aromatic protons and methylene protons adjacent to the thiocyanate groups

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern characteristic of the thiocyanate groups

These techniques, used in combination, provide definitive identification of p-Xylylene Dithiocyanate.

Chromatographic Methods

For purity assessment and quantitative analysis, chromatographic methods are commonly employed:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC) for volatile derivatives

  • Thin-Layer Chromatography (TLC) for reaction monitoring

These techniques allow for the separation of p-Xylylene Dithiocyanate from impurities and related compounds, ensuring the quality required for research and industrial applications.

Comparison with Related Compounds

p-Xylylene Derivatives

p-Xylylene Dithiocyanate belongs to a family of p-xylylene derivatives, each with distinct properties and applications:

CompoundMolecular FormulaKey DifferencesPrimary Applications
p-Xylylene DibromideC₈H₈Br₂Contains bromine leaving groups, more reactive in SN2 reactionsPrecursor in organic synthesis, alkylating agent
p-Xylylene DicyanideC₁₀H₈N₂Contains cyanide instead of thiocyanate groups, different electronic propertiesPolymer synthesis, pharmaceutical intermediates
p-Xylylene DiolC₈H₁₀O₂Contains hydroxyl groups, different hydrogen bonding propertiesPolyester synthesis, crosslinking agent

The thiocyanate groups in p-Xylylene Dithiocyanate provide unique reactivity compared to these related compounds, particularly in terms of coordination chemistry and sulfur-centered reactions .

Other Thiocyanate Compounds

When compared to other thiocyanate-containing compounds, p-Xylylene Dithiocyanate shows distinctive characteristics:

  • Monofunctional thiocyanates lack the ability to act as bridging or crosslinking agents

  • Aliphatic dithiocyanates generally exhibit greater conformational flexibility but lower thermal stability

  • Aromatic thiocyanates with different substitution patterns show varied reactivity and physical properties

The para-substitution pattern in p-Xylylene Dithiocyanate provides an optimal geometric arrangement for many applications, particularly those requiring linear extension or symmetrical reactivity.

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